molecular formula C7H13N3O2S B2913613 Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate CAS No. 263015-55-0

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate

Cat. No.: B2913613
CAS No.: 263015-55-0
M. Wt: 203.26
InChI Key: VEIZAKNSGRBCOK-UHFFFAOYSA-N
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Description

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.27 g/mol This compound is known for its unique structure, which includes an ethyl ester group, an allylamino group, and a carbonothioyl hydrazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with allyl isothiocyanate. The reaction is carried out under controlled conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 2-[(allylamino)carbonothioyl]hydrazinecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl N-(prop-2-enylcarbamothioylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-3-5-8-6(13)9-10-7(11)12-4-2/h3H,1,4-5H2,2H3,(H,10,11)(H2,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIZAKNSGRBCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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